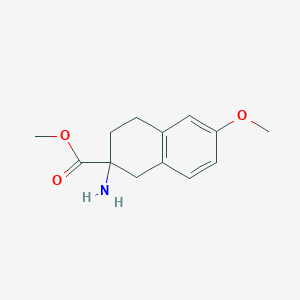

Methyl 2-amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate

Description

IUPAC Nomenclature and Systematic Naming Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for complex polycyclic compounds. The official IUPAC name, as documented in chemical databases, is methyl 2-amino-6-methoxy-3,4-dihydro-1H-naphthalene-2-carboxylate, which systematically describes the substitution pattern and functional group arrangement. This nomenclature reflects the compound's derivation from the parent naphthalene ring system, with specific modifications including partial hydrogenation and multiple substituent groups.

The compound is registered under Chemical Abstracts Service number 771431-06-2, providing a unique identifier for database searches and regulatory documentation. Alternative systematic names documented in chemical literature include 2-amino-6-methoxy-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid methyl ester and methyl 2-amino-6-methoxy-3,4-dihydro-1H-naphthalene-2-carboxylate. These variations in nomenclature reflect different approaches to describing the same molecular structure while maintaining consistency with IUPAC principles.

The systematic breakdown of the compound name reveals several key structural elements that define its chemical identity. The "tetrahydronaphthalene" portion indicates a naphthalene ring system where one of the aromatic rings has been saturated through the addition of four hydrogen atoms. The numerical prefixes specify the exact positions of substitution: the amino group at position 2, the methoxy group at position 6, and the carboxylate ester functionality also at position 2, creating a quaternary carbon center.

| Nomenclature Component | Chemical Significance | Position |

|---|---|---|

| Tetrahydronaphthalene | Partially saturated naphthalene core | Ring system |

| Amino group | Primary amine functionality | Position 2 |

| Methoxy group | Aromatic ether substituent | Position 6 |

| Carboxylate methyl ester | Ester functional group | Position 2 |

Molecular Architecture: Tetrahydronaphthalene Core Modifications

The molecular architecture of this compound is characterized by a sophisticated arrangement of functional groups on a tetrahydronaphthalene scaffold. The compound possesses a molecular formula of C₁₃H₁₇NO₃ with a molecular weight of 235.28 grams per mole, indicating a substantial organic molecule with multiple heteroatoms integrated into the carbon framework. The tetrahydronaphthalene core represents a bicyclic system where one ring maintains aromaticity while the adjacent ring has been saturated, creating a unique structural hybrid between aromatic and aliphatic systems.

The methoxy substituent at position 6 introduces an electron-donating group to the aromatic ring, significantly influencing the electronic properties of the molecule. This substitution pattern places the methoxy group in a meta relationship relative to the position where the saturated ring is fused, affecting both the compound's reactivity and its potential for intermolecular interactions. The presence of this aromatic ether functionality contributes to the overall polarity of the molecule while maintaining some lipophilic character.

The amino group positioned at carbon 2 creates a primary amine functionality that serves as a significant site for chemical reactivity and potential hydrogen bonding interactions. This substitution occurs on the saturated ring portion of the tetrahydronaphthalene system, where it shares the same carbon atom as the carboxylate ester group. The coexistence of these two functional groups on the same carbon creates a quaternary center with both electron-donating and electron-withdrawing characteristics.

The carboxylate methyl ester group represents the third major functional modification to the tetrahydronaphthalene core. This ester functionality introduces both carbonyl and ether linkages into the molecular structure, contributing significantly to the compound's overall polarity and potential for hydrolysis reactions. The ester group's positioning at the same carbon as the amino group creates a unique structural arrangement that may influence the molecule's conformational preferences and reactivity patterns.

| Structural Feature | Molecular Formula Contribution | Functional Group Type | Electronic Effect |

|---|---|---|---|

| Tetrahydronaphthalene core | C₁₀H₁₀ | Aromatic-aliphatic hybrid | Neutral framework |

| Methoxy group | CH₃O | Aromatic ether | Electron-donating |

| Amino group | NH₂ | Primary amine | Electron-donating |

| Methyl ester | COOCH₃ | Carboxylate ester | Electron-withdrawing |

Stereochemical Considerations and Chiral Center Analysis

The stereochemical analysis of this compound reveals important three-dimensional structural features that influence its chemical behavior and potential biological activity. The molecule contains a quaternary carbon center at position 2, where both the amino group and carboxylate ester are attached to the same carbon atom within the saturated ring system. This quaternary center represents a potential point of stereochemical interest, although the specific configuration requires careful consideration of the overall molecular geometry.

The tetrahydronaphthalene framework itself introduces conformational complexity through the partial saturation of one ring within the bicyclic system. The saturated ring portion can adopt various conformational states, including chair and boat conformations similar to cyclohexane derivatives. These conformational preferences are influenced by the substitution pattern and the presence of bulky functional groups, particularly the carboxylate ester and amino functionalities at position 2.

Analysis of related tetrahydronaphthalene derivatives in the literature suggests that stereochemical considerations become particularly important when considering synthetic pathways and potential enantiomeric forms. The research demonstrates that similar compounds can exhibit specific stereochemical configurations, as evidenced by the documentation of (2R)-configured analogs in related naphthalene derivatives. This indicates that the synthetic methodology and reaction conditions can significantly influence the stereochemical outcome when preparing such compounds.

The presence of multiple functional groups creates opportunities for intramolecular interactions that may stabilize particular conformational arrangements. The amino group and carboxylate ester positioned on the same carbon can potentially participate in internal hydrogen bonding or electrostatic interactions, depending on the protonation state and overall molecular environment. These intramolecular interactions contribute to the overall conformational preferences and may influence the compound's stability and reactivity patterns.

| Stereochemical Element | Configuration Type | Structural Impact | Conformational Influence |

|---|---|---|---|

| Quaternary carbon at position 2 | Potential chiral center | Multiple substituent attachment | Restricted rotation |

| Saturated ring conformation | Flexible ring system | Chair/boat conformations | Dynamic equilibrium |

| Functional group orientation | Axial/equatorial preferences | Steric interactions | Conformational stability |

| Intramolecular interactions | Hydrogen bonding potential | Internal stabilization | Preferred conformations |

Comparative Structural Analysis with Related Tetrahydronaphthalene Derivatives

The structural comparison of this compound with related tetrahydronaphthalene derivatives reveals important insights into structure-activity relationships and synthetic accessibility. The parent carboxylic acid form, 6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid, represents the immediate precursor to the methyl ester and differs only in the presence of a free carboxylic acid group rather than the methylated ester. This structural relationship demonstrates the straightforward esterification chemistry that can be employed to modify the compound's properties.

Examination of positional isomers reveals the significance of substitution patterns in determining molecular properties. Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate represents a regioisomer where the methoxy group is positioned at carbon 7 instead of carbon 6. This positional change alters the electronic environment of the aromatic ring and may influence both chemical reactivity and physical properties such as solubility and melting point. The compound maintains the same molecular formula (C₁₃H₁₆O₃) but with a slightly different molecular weight of 220.26 grams per mole due to the absence of the amino group.

More complex derivatives demonstrate the versatility of the tetrahydronaphthalene scaffold for functional group modifications. The compound 2-amino-5,8-dimethoxy-6-methyl-1,2,3,4-tetrahydronaphthalene incorporates multiple methoxy substituents and an additional methyl group, creating a more heavily substituted aromatic system. Such derivatives illustrate how the tetrahydronaphthalene framework can accommodate multiple functional groups while maintaining structural integrity.

Research on synthetic methodologies reveals that tetrahydronaphthalene derivatives can be prepared through various approaches, including asymmetric synthesis techniques that control stereochemical outcomes. Studies documenting the preparation of tert-butyl ester derivatives demonstrate the use of protecting group strategies and stereoselective reactions to achieve high enantiomeric excess in related compounds. These synthetic approaches highlight the importance of stereochemical control in preparing optically active tetrahydronaphthalene derivatives.

Properties

IUPAC Name |

methyl 2-amino-6-methoxy-3,4-dihydro-1H-naphthalene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-16-11-4-3-10-8-13(14,12(15)17-2)6-5-9(10)7-11/h3-4,7H,5-6,8,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYPVNCVANKJJSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CC(CC2)(C(=O)OC)N)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50607321 | |

| Record name | Methyl 2-amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50607321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

771431-06-2 | |

| Record name | Methyl 2-amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50607321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Asymmetric Synthesis via Diels-Alder Cycloaddition and Chiral Pool Starting Materials

One well-documented approach involves an asymmetric synthesis starting from 2-amino-4,5-dimethoxybenzoic acid and the acrylate derivative of S-methyl lactate. This method proceeds through an eight-step sequence with an overall yield of approximately 11% and yields a product with over 97% optical purity.

- Generation of an o-quinodimethane intermediate from the aromatic precursor.

- Diels-Alder cycloaddition with the chiral acrylate to induce asymmetry.

- Subsequent hydrogenolysis of hydroxyl groups.

- Hydrolysis of lactyl esters.

- Conversion of the carboxylic acid to the amino group via established literature procedures.

This route provides a versatile platform for synthesizing analogs due to the flexibility in modifying starting materials and the chiral induction step.

| Step | Description | Conditions/Notes | Yield/Outcome |

|---|---|---|---|

| 1 | Preparation of 2-methyl-4,5-dimethoxybenzaldehyde | Following published methods | Precursor for cycloaddition |

| 2 | Diels-Alder cycloaddition with S-methyl lactate acrylate | Asymmetric induction, eight-step sequence | 11% overall yield, >97% optical purity |

| 3 | Hydrogenolysis and hydrolysis | Catalytic hydrogenation and ester hydrolysis | Conversion to amino acid derivative |

| 4 | Amination of carboxylic acid | Literature procedure | Methyl 2-amino-6,7-dimethoxy derivative |

Catalytic Hydrogenation and Reduction Approaches

Hydrogenation techniques employing palladium on carbon (Pd/C) catalysts have been utilized for the reduction of keto or lactone intermediates to yield tetrahydronaphthalene derivatives. For instance, methyl 7-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate can be reduced under hydrogen pressure (30 psi) in the presence of Pd/C and concentrated sulfuric acid to afford methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate in good yields (around 71%).

- Catalyst: 10% Pd/C

- Solvent: Acetic acid or similar

- Hydrogen pressure: ~30 psi

- Temperature: Ambient to moderate heating

- Reaction time: 2–3 hours

This catalytic hydrogenation step is crucial for saturating aromatic rings and converting keto groups to the corresponding tetrahydro derivatives, which are key intermediates en route to the target compound.

Salt Formation and Palladium-Catalyzed Reduction for Amino Derivative Formation

A patented method describes the synthesis of (S)-2-amino-5-methoxytetralin hydrochloride, a close analog, which can be adapted for methyl 2-amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate synthesis. The process involves:

- Reduction of a precursor compound (compound I) with reducing agents such as sodium borohydride (NaBH4), potassium borohydride (KBH4), lithium borohydride (LiBH4), or zinc borohydride (Zn(BH4)2) at temperatures from −80 °C to 50 °C.

- Formation of a salt of the intermediate (compound II) using salt-forming agents like ethyl ether-HCl or ethyl acetate-HCl.

- Catalytic hydrogenation of the salt with Pd/C or Pd(OH)2/C under hydrogen gas at 20–200 °C (preferably 50–120 °C) in solvents such as tetrahydrofuran, ethanol, or methanol.

This method effectively breaks the bond between the amino nitrogen and the aromatic carbon, introducing the amino group while saturating the ring system.

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| 1 | Reducing agent (e.g., NaBH4) at −80 to 50 °C | Reduction of precursor to intermediate II | Molar ratio 1:0.5–5, preferably 1:2 |

| 2 | Salt-forming agent (ethyl ether-HCl) | Formation of compound II salt | Facilitates catalytic hydrogenation |

| 3 | Pd/C catalyst, H2 gas, 20–200 °C | Catalytic hydrogenation | Solvents: THF, ethanol, methanol |

Organometallic Coupling and Grignard Reagent Routes

Advanced synthetic routes involve the preparation of substituted tetrahydronaphthalenes via Grignard reagents derived from bromo-substituted methoxy-tetralin precursors. For example, 5-bromo-6-methoxy-1,2,3,4-tetrahydronaphthalene can be converted into the corresponding magnesium bromide Grignard reagent in 2-methyltetrahydrofuran at low temperatures (0–5 °C). This organometallic intermediate can then be coupled with electrophilic partners to build the desired carbon framework before final functional group transformations to the amino and ester functionalities.

Typical procedure includes:

- Formation of Grignard reagent at low temperature.

- Quenching with ammonium chloride solution.

- Purification by silica gel chromatography.

- Subsequent demethylation or functional group modification steps.

This method is useful for introducing various substituents and for structural diversification.

Summary Table of Preparation Methods

Research Findings and Notes

- The asymmetric synthesis route offers high enantiomeric purity, crucial for pharmaceutical applications where stereochemistry affects biological activity.

- Catalytic hydrogenation under mild conditions is a reliable step to reduce aromatic ketones to tetrahydronaphthalene cores, with good yields and scalability.

- The salt formation and catalytic hydrogenation method allows selective reduction and amination, adaptable to various substituted tetralin derivatives.

- Organometallic coupling via Grignard reagents enables functional group diversification but requires careful control of moisture and temperature.

- New cascade and nitrogen deletion strategies provide innovative synthetic pathways that may reduce step count and improve overall efficiency in the future.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to alter the oxidation state of the compound.

Substitution: This involves replacing one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often include controlled temperatures and the use of solvents like methanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule .

Scientific Research Applications

Methyl 2-amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate is a chemical compound with the molecular formula C13H17NO3 . It is also known as 2-Amino-6-methoxy-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid methyl ester . This compound is utilized in various research applications, primarily due to its potential in pharmaceutical development, organic synthesis, biochemical research, material science, and analytical chemistry .

Scientific Research Applications

- Pharmaceutical Development As a key intermediate, this compound is used in synthesizing pharmaceuticals, particularly those targeting neurological disorders, because of its capacity to modulate neurotransmitter activity .

- Organic Synthesis The compound is used as a building block in organic chemistry for creating complex molecules and improving the efficiency of chemical reactions in laboratory settings .

- Biochemical Research Researchers use the compound to study its effects on enzyme activity and metabolic pathways, contributing to a better understanding of biochemical processes .

- Material Science this compound is used in developing new materials with specific properties, such as polymers or coatings that require unique chemical characteristics .

- Analytical Chemistry In analytical methods, this compound is utilized for detecting and quantifying related substances, which aids in quality control and regulatory compliance across various industries .

Mechanism of Action

The mechanism by which Methyl 2-amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism can vary depending on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s key structural features are compared below with derivatives from the evidence:

Key Observations :

Implications for Target Compound :

Physicochemical and Analytical Properties

Predicted collision cross-section (CCS) values for Methyl 6-bromo-2-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate () provide a benchmark for mass spectrometry applications:

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 285.01210 | 153.3 |

| [M+Na]⁺ | 306.99404 | 155.8 |

The target compound’s amino group may increase CCS due to enhanced hydrogen-bonding capacity compared to bromo/hydroxy analogs .

Biological Activity

Methyl 2-amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate, commonly referred to as 2-amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid methyl ester, is a compound of significant interest in medicinal chemistry and biological research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

This compound has the following chemical properties:

- Molecular Formula : C₁₂H₁₅NO₃

- Molecular Weight : 221.25 g/mol

- CAS Number : 35581-10-3

- IUPAC Name : 2-amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid methyl ester

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : This compound has been shown to inhibit specific enzymes involved in metabolic pathways. For example, it can act as an inhibitor of certain cytochrome P450 enzymes which are crucial for drug metabolism and synthesis.

- Receptor Binding : Research indicates that this compound may bind to neurotransmitter receptors in the central nervous system (CNS), potentially influencing neurochemical signaling pathways associated with mood and cognition.

- Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties that may protect cells from oxidative stress.

Therapeutic Applications

The compound is being investigated for its potential therapeutic applications in various fields:

- Neurological Disorders : Due to its ability to interact with CNS receptors, it is being explored as a candidate for treating conditions such as depression and anxiety.

- Cancer Research : Some studies suggest that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis (programmed cell death).

Case Studies

Several case studies highlight the biological activity of this compound:

- Study on Neuroprotective Effects : A study published in the Journal of Medicinal Chemistry demonstrated that this compound could protect neuronal cells from apoptosis induced by oxidative stress. The results indicated a significant reduction in cell death compared to control groups .

- Anticancer Activity Assessment : In vitro studies showed that this compound inhibited the growth of breast cancer cell lines by inducing apoptosis through mitochondrial pathways .

- Pharmacokinetic Studies : Research evaluating the pharmacokinetics of this compound revealed favorable absorption characteristics when administered orally in animal models. The compound exhibited a half-life suitable for therapeutic use in chronic conditions .

Summary of Biological Activities

Pharmacokinetic Profile

| Parameter | Value |

|---|---|

| Absorption | High |

| Bioavailability | Moderate |

| Half-life | Suitable for chronic use |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Methyl 2-amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or esterification of precursor naphthalene derivatives. For example, allyl or 2-methylallyl esters of structurally similar tetrahydronaphthalene carboxylates are synthesized using 6-methoxy-3,4-dihydronaphthalen-1(2H)-one as a starting material, with yields ranging from 66% to 99% depending on substituents and reaction time . Key parameters include solvent polarity (e.g., dichloromethane/pentane mixtures), temperature (ambient to reflux), and catalyst selection (e.g., Lewis acids). RF values (e.g., 0.3–0.85) from TLC are critical for monitoring reaction progress .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent positions. For example, δ 3.80 ppm (singlet) corresponds to methoxy groups in similar compounds, while aromatic protons appear at δ 7.42–7.79 ppm .

- HRMS : High-resolution mass spectrometry (e.g., ESI mode) validates molecular weight with precision (e.g., observed 717.3408 vs. calculated 717.3407 for a related compound) .

- IR Spectroscopy : Peaks at 1723 cm⁻¹ (ester C=O) and 1601 cm⁻¹ (aromatic C=C) confirm functional groups .

Q. How can researchers address low yields or impurities during synthesis?

- Methodological Answer :

- SPE Purification : Solid-phase extraction using HLB cartridges (60 mg, 3 cc) with methanol conditioning effectively removes polar impurities .

- Silica Gel Chromatography : Gradient elution (e.g., pentane:ethyl acetate 8:2) resolves non-polar byproducts, as demonstrated for allyl ester derivatives .

- Deactivation of Glassware : Treating glassware with 5% dimethyldichlorosilane minimizes analyte adsorption during purification .

Advanced Research Questions

Q. What strategies are effective for controlling stereochemistry in derivatives of this compound?

- Methodological Answer :

- Chiral Auxiliaries : Use tert-butyldiphenylsilyl or adamantyl groups to induce asymmetry during synthesis. For example, tert-butyl derivatives achieve >90% enantiomeric excess (ee) in cobalt-catalyzed reactions .

- HPLC Enantiomer Separation : Chiral columns (e.g., AD-H or OD-H) resolve stereoisomers, with retention times calibrated against standards. For related compounds, ee values up to 99.5% are reported .

Q. How can computational modeling aid in predicting the compound’s reactivity or biological interactions?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : 3D models (e.g., CAS No. 22955-77-7 analogs) predict conformational stability and hydrogen-bonding interactions .

- Docking Studies : Software like AutoDock Vina assesses binding affinity to biological targets (e.g., enzymes or receptors) using crystal structures from the Protein Data Bank .

Q. What contradictions exist in reported data on this compound’s stability under varying pH or temperature?

- Methodological Answer :

- pH-Dependent Degradation : Conflicting studies note instability in acidic conditions (pH < 3) due to ester hydrolysis, while neutral/basic conditions preserve integrity. For example, SPE recoveries drop to <50% at pH 2 .

- Thermal Stability : TGA data for analogs show decomposition above 150°C, but microwave-assisted synthesis at 100°C (short durations) avoids degradation .

Q. How can researchers validate the compound’s biological activity using in vitro assays?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.